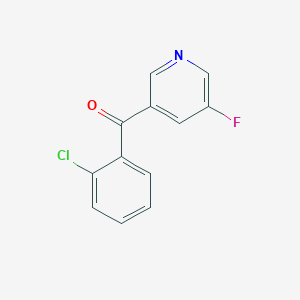

3-(2-Chlorobenzoyl)-5-fluoropyridine

Description

Convergent and Divergent Synthetic Routes to Chlorobenzoyl-Fluoropyridines

The assembly of complex molecules like this compound can be approached through either convergent or divergent synthetic plans. researchgate.net A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. nih.gov In contrast, a divergent synthesis begins with a common core structure that is subsequently elaborated into a variety of analogues.

| Synthesis Strategy | Description | Advantages for Chlorobenzoyl-Fluoropyridines |

| Convergent | Two or more fragments (e.g., a 5-fluoropyridine derivative and a 2-chlorophenyl derivative) are synthesized separately and then coupled. researchgate.net | High overall efficiency; allows for late-stage coupling of complex fragments; facilitates purification as intermediates are more distinct. |

| Divergent | A common precursor (e.g., a functionalized pyridine) is synthesized and then diversified by reacting it with various benzoyl chlorides or their equivalents. | Efficient for creating a library of analogues; allows for systematic structure-activity relationship (SAR) studies by varying one part of the molecule. |

Construction via Pyridine Core Functionalization

This approach focuses on modifying a pre-existing, suitably substituted pyridine ring. The synthesis begins with a 5-fluoropyridine or a related precursor, and the 2-chlorobenzoyl moiety is introduced through a C-C bond-forming reaction at the C-3 position.

A key strategy is the directed ortho-metalation (DoM). For instance, a directing group at the C-2 or C-4 position of a 5-fluoropyridine could facilitate selective deprotonation at the C-3 position using a strong lithium amide base like lithium tetramethylpiperidide (LiTMP). mdpi.com The resulting organolithium species can then be trapped with a suitable 2-chlorobenzoyl electrophile, such as 2-chlorobenzaldehyde (B119727) followed by oxidation, or 2-chlorobenzoyl chloride. The directing group must be chosen carefully to be easily removable in a subsequent step.

Halogen-metal exchange is another powerful tool. Starting from 3-bromo-5-fluoropyridine, treatment with an organolithium reagent at low temperature would generate the 3-lithio-5-fluoropyridine intermediate. This nucleophilic species can then react with a 2-chlorobenzoyl derivative to form the ketone. The regioselectivity of the halogen-metal exchange is generally high, making this an attractive route. mdpi.com

Fragment Coupling Strategies for Assembly of Complex Fluorinated Pyridine Structures

Fragment coupling, a cornerstone of convergent synthesis, involves joining two key building blocks. acs.org For this compound, this typically means coupling a 5-fluoropyridyl nucleophile with a 2-chlorobenzoyl electrophile, or the reverse. Transition metal-catalyzed cross-coupling reactions are the most common methods for achieving this transformation. nih.gov

The general scheme involves reacting a 5-fluoropyridyl organometallic reagent (A ) with a 2-chlorobenzoyl derivative (B ), or a 2-chlorophenyl organometallic reagent with a 5-fluoronicotinoyl derivative.

Table of Potential Fragment Coupling Reactions

| Pyridine Fragment (A) | Benzoyl Fragment (B) | Coupling Reaction | Catalyst/Reagents |

|---|---|---|---|

| 5-Fluoropyridin-3-ylboronic acid | 2-Chlorobenzoyl chloride | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| 3-Bromo-5-fluoropyridine | (2-Chlorophenyl)(hydroxy)methanone (followed by oxidation) | Negishi Coupling | (2-Chlorophenyl)zinc chloride, Pd catalyst |

Catalytic Approaches to C-C and C-Heteroatom Bond Formation

Catalysis offers efficient and selective methods for constructing the carbon-carbon and carbon-heteroatom bonds essential for the synthesis of fluorinated pyridines. Both transition metal-catalyzed and, more recently, metal-free methods have been developed.

Transition Metal-Catalyzed Cross-Coupling Reactions in Fluoropyridine Synthesis

Transition metal catalysis is a powerful tool for forming the crucial C-C bond between the pyridine and benzene rings. nih.govelsevier.com These reactions typically involve the oxidative addition of an organohalide to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. nih.govnih.gov

The synthesis of N-aryl-2-aminopyridines, for example, is readily achieved by coupling anilines with 2-bromopyridines, showcasing the utility of palladium, rhodium, iridium, ruthenium, cobalt, and copper catalysts in forming C-N bonds in pyridine systems. nih.gov This principle is extended to C-C bond formation. In the context of this compound, a Suzuki reaction could couple 5-fluoro-3-pyridylboronic acid with 1-chloro-2-iodobenzene, followed by functionalization of the chloro-substituent into the benzoyl group, or more directly via a carbonylative coupling.

The reactivity of C-F bonds can also be harnessed, although they are generally less reactive than C-Cl, C-Br, or C-I bonds in oxidative addition. acs.org However, specific catalysts and conditions have been developed for C-F bond activation. acs.orgacs.org For instance, palladium-catalyzed Sonogashira cross-coupling of aryl fluorides with terminal alkynes has been demonstrated, indicating the potential for similar C-F bond functionalization in complex pyridine syntheses. acs.org

Table of Selected Transition Metal-Catalyzed Reactions in Pyridine Synthesis

| Reaction Type | Catalyst System | Substrate Examples | Description |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | Aryl/Heteroaryl Halides + Boronic Acids | Versatile C(sp²)-C(sp²) bond formation, tolerant of many functional groups. |

| Negishi | PdCl₂(dppf), Ni(acac)₂ | Organozinc Reagents + Organohalides | Highly effective for coupling involving sp³, sp², and sp carbon centers. nih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | Aryl Halides + Amines/Alcohols | Forms C-N or C-O bonds, crucial for creating heteroatom linkages to the pyridine ring. nih.gov |

Metal-Free Methodologies for C-H Functionalization of Fluoropyridines

While transition metals are dominant in cross-coupling, metal-free approaches are gaining traction due to lower cost and reduced metal contamination in final products. nih.gov These methods often rely on activating the pyridine ring or employing radical-based pathways.

One strategy involves the generation of carbon-centered radicals that can add to the electron-deficient pyridine ring, a process known as the Minisci reaction. nih.govacs.org This method is effective for introducing alkyl and acyl groups, although controlling regioselectivity can be a challenge.

Another approach utilizes the activation of C-F bonds by main-group metals or other metal-free reagents. nih.gov For example, s-block and other main group metal complexes have been shown to mediate the functionalization of fluoroarenes. nih.gov Strategies for the direct difluoromethylation of pyridines at the meta-position have been developed by employing a temporary dearomatization of the pyridine ring, which then reacts with the desired functional group. uni-muenster.de

Late-stage functionalization can also be achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org An existing C-H bond on a complex pyridine can be converted to a C-F bond. Fluorine is an excellent leaving group in SNAr on electron-deficient rings, allowing for its subsequent displacement by a variety of nucleophiles under mild conditions. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is significantly faster than that of 2-chloropyridine. nih.gov

Stereoselective and Regioselective Synthesis of Fluorinated Pyridine Derivatives

The strategic introduction of fluorine atoms into pyridine scaffolds can significantly modify the physicochemical and biological characteristics of the resulting molecules. Therefore, the development of synthetic methodologies that afford precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of fluorine substituents is a key focus in the fields of medicinal and agrochemical research.

Control of Fluorine Atom Position and Orientation in Pyridine Scaffolds

The regiochemical outcome of fluorinating a pyridine ring is intricately linked to the chosen synthetic route, the specific fluorinating agent employed, and the electronic landscape of the pyridine substrate. A variety of methods have been established to achieve selective fluorination at designated positions on the pyridine core.

A primary strategy is the direct C-H fluorination of already substituted pyridines. The inherent electronic properties of the pyridine ring, combined with the directing influence of existing functional groups, often govern the regioselectivity. For example, the fluorination of certain 3-substituted pyridines using silver(II) fluoride (B91410) (AgF₂) can proceed with high selectivity for the 2-position, especially when the substituent at the 3-position is a halogen, or an alkoxy, cyano, or trifluoromethyl group. acs.org However, other substituents, such as alkyl or amide groups, may result in the formation of isomeric mixtures. acs.org

Pyridine N-oxides serve as highly versatile intermediates for directing fluorination. They can be regioselectively transformed into 2-pyridyltrialkylammonium salts under mild, metal-free conditions, which act as effective precursors for 2-fluoropyridines when treated with a fluoride source. acs.org This approach demonstrates exceptional regioselectivity, with fluorination occurring exclusively at the 2-position or para to a substituent at the 3-position. acs.org In a different application, pyridine N-oxides can facilitate the challenging meta-fluorination. A notable example is the direct nucleophilic fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, which produces 3-fluoro-4-nitropyridine (B80604) N-oxide, showcasing a rare instance of direct fluorination at the meta position. rsc.org Furthermore, a novel strategy involving the temporary dearomatisation of pyridines has been developed to enable the site-selective introduction of a difluoromethyl group at either the meta- or para-positions, a previously difficult transformation. uni-muenster.de

Transition metal catalysis provides another robust platform for achieving regiocontrol. A Rh(III)-catalyzed C-H functionalization method allows for the synthesis of multi-substituted 3-fluoropyridines by reacting α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov This technique is distinguished by its high regioselectivity, particularly with terminal alkynes, which consistently lead to the formation of 5-substituted 3-fluoropyridine isomers. nih.gov

Electrophilic fluorinating agents, with Selectfluor being a prominent example, are also extensively utilized. The reaction of 1,2-dihydropyridines with Selectfluor yields fluorinated 3,6-dihydropyridines, which can then undergo the elimination of hydrogen fluoride to form the corresponding fluorinated pyridines. nih.gov For fused ring systems such as imidazo[1,2-a]pyridines, Selectfluor can effect regioselective fluorination at the 3-position under aqueous conditions. acs.org

The table below summarizes several key methodologies for the regioselective fluorination of pyridine derivatives.

Table 1: Methodologies for Regioselective Fluorination of Pyridine Derivatives

| Starting Material Type | Reagent/Catalyst | Position of Fluorination | Reference |

|---|---|---|---|

| 3-Substituted Pyridines | AgF₂ | 2-position | acs.org |

| Pyridine N-Oxides | Trifluoromethanesulfonic anhydride, then R₃N⁺ source, then Fluoride source | 2-position | acs.org |

| 3-Bromo-4-nitropyridine N-oxide | Fluoride source | 3-position (meta) | rsc.org |

| α-Fluoro-α,β-unsaturated oximes + Alkynes | [Cp*RhCl₂]₂/CsOPiv | 3-position | nih.gov |

| 1,2-Dihydropyridines | Selectfluor® | 3-position (after elimination) | nih.gov |

Application of Chiral Auxiliaries and Asymmetric Catalysis in Fluorinated Pyridine Synthesis

While regioselectivity dictates the placement of the fluorine atom on the aromatic ring, stereoselectivity becomes critical when the synthesis involves the creation of chiral centers. Asymmetric catalysis and the use of chiral auxiliaries represent the foremost strategies for achieving stereocontrol in the synthesis of fluorinated pyridine derivatives.

A chiral auxiliary is an optically active substance that is temporarily incorporated into a non-chiral starting material to influence the stereochemical course of a reaction. youtube.com By attaching to the substrate, the auxiliary creates a chiral environment that directs subsequent transformations to selectively form one of two possible enantiomers. youtube.com Following the reaction, the auxiliary is cleaved from the product and can often be recovered and reused. youtube.com This method of asymmetric synthesis is a cornerstone for producing enantiomerically pure compounds. youtube.comgoogle.com

Asymmetric catalysis, in which a substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, has emerged as a highly efficient and dominant strategy in modern organic chemistry. acs.org The presence of fluorine in substrates, reagents, or catalysts can exert subtle but significant effects on the stereochemical outcome of these reactions. nih.gov

In the synthesis of fluorinated pyridine-containing molecules, these asymmetric methods are typically employed to establish chirality in side-chains appended to the pyridine ring. For instance, a chemoenzymatic strategy has been successfully applied to the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols. nih.gov This process begins with the synthesis of a prochiral α-fluorinated ketone attached to a pyridine moiety, which is then asymmetrically reduced using an alcohol dehydrogenase enzyme isolated from Lactobacillus kefir. nih.gov This enzymatic reduction is highly effective, achieving excellent conversions and enantiomeric excesses (ee) ranging from 95% to over 99%. nih.gov

Transition metal-catalyzed asymmetric reactions are also widely employed. Palladium(II)-catalyzed C(sp³)–H fluorination has been utilized for the site- and diastereoselective synthesis of chiral β-fluoro α-amino acids. acs.org Although not performed directly on a pyridine ring, this methodology, which relies on a chiral ligand to direct the stereochemistry, highlights the potential for creating fluorinated chiral centers in proximity to complex nitrogen heterocycles. acs.org In a similar vein, nickel/bis(oxazoline)-catalyzed stereoconvergent Negishi cross-coupling reactions of racemic α-halo-α-fluoroketones furnish enantioenriched tertiary alkyl fluorides, which are valuable chiral building blocks that can be incorporated into pyridine-containing structures. acs.org The continuous design and application of new chiral pyridine-derived ligands are broadening the horizons of asymmetric catalysis, enabling previously difficult transformations with high levels of stereocontrol. acs.org

Table 2: Examples of Asymmetric Synthesis of Fluorinated Compounds

| Reaction Type | Substrate Type | Catalyst/Enzyme | Product Type | Enantiomeric Excess (ee) / Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | Pyridine-based α-fluorinated ketone | Alcohol dehydrogenase (from L. kefir) | Chiral pyridine-based α-fluorinated alcohol | 95 to >99% ee | nih.gov |

| Asymmetric Cross-Coupling | Racemic α-halo-α-fluoroketone | Nickel/Bis(oxazoline) complex | Enantioenriched tertiary alkyl fluoride | up to 99% ee | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7ClFNO |

|---|---|

Molecular Weight |

235.64 g/mol |

IUPAC Name |

(2-chlorophenyl)-(5-fluoropyridin-3-yl)methanone |

InChI |

InChI=1S/C12H7ClFNO/c13-11-4-2-1-3-10(11)12(16)8-5-9(14)7-15-6-8/h1-7H |

InChI Key |

LMCCZSBBZBFNFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CN=C2)F)Cl |

Origin of Product |

United States |

Mechanistic Studies and Reaction Pathways of 3 2 Chlorobenzoyl 5 Fluoropyridine Derivatives

Investigation of Reaction Intermediates and Transition States in Fluorination and Functionalization

The functionalization of the 3-(2-Chlorobenzoyl)-5-fluoropyridine scaffold can occur at several positions, primarily involving the pyridine (B92270) ring or the chlorobenzoyl moiety. The mechanisms of these reactions are dictated by the stability of key intermediates and transition states.

A primary pathway for modifying the pyridine ring is through nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, proceeding through a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.govstackexchange.com The rate-determining step is typically the formation of this complex, as it involves the temporary loss of aromaticity. stackexchange.com For fluoropyridines, the high electronegativity of the fluorine atom provides a strong inductive electron-withdrawing effect, which stabilizes the Meisenheimer intermediate. This stabilization lowers the activation energy for the initial nucleophilic attack, making fluoropyridines surprisingly more reactive in SNAr reactions than their chloro- or bromo-analogs, even though fluoride (B91410) is typically a poor leaving group in other substitution reactions like SN2. stackexchange.comnih.gov

In derivatives of this compound, the fluorine at the 5-position (meta to the nitrogen) is less activated towards SNAr than a halogen at the 2- or 4-position. However, the electron-withdrawing nature of the C3-benzoyl group enhances the electrophilicity of the ring, facilitating nucleophilic attack. Computational studies on related systems have shown that SNAr reactions can proceed through a single, Meisenheimer-like transition state in what is termed a concerted SNAr (cSNAr) process. nih.gov

Fluorination itself, particularly C-H fluorination to introduce the fluorine atom onto the pyridine ring, often involves radical intermediates. For instance, the use of silver(II) fluoride (AgF2) for selective fluorination adjacent to the ring nitrogen proceeds through a radical pathway. nih.govresearchgate.net This method can be employed to create 2-fluoropyridine (B1216828) intermediates, which are highly versatile precursors for subsequent SNAr functionalization under mild conditions. nih.govacs.org

| Reaction Type | Key Intermediate/Transition State | Description | Governing Factors |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A negatively charged, non-aromatic cyclohexadienyl anion formed by the addition of a nucleophile to the pyridine ring. nih.gov | Stabilization by electron-withdrawing groups (e.g., -F, -COAr, ring N); Electronegativity of the leaving group. stackexchange.comlibretexts.org |

| C-H Fluorination (with AgF2) | Radical Intermediate | A pyridine radical cation intermediate is formed, leading to site-selective fluorination. nih.govresearchgate.net | Redox potential of the reagents; Position of substituents on the pyridine ring. |

| Fluorination (from N-Oxide) | 2-Pyridyltrialkylammonium Salt | An isolable intermediate formed from a pyridine N-oxide that serves as an effective precursor for nucleophilic fluorination. acs.org | Activation of the N-oxide; Stability of the ammonium (B1175870) salt. |

Elucidation of Catalytic Cycles in Metal-Mediated Transformations

The 2-chlorobenzoyl group within the molecule provides a reactive handle for a variety of metal-mediated transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization.

A representative catalytic cycle, such as the Suzuki-Miyaura coupling, begins with the oxidative addition of a low-valent palladium(0) complex into the carbon-chlorine bond of the chlorobenzoyl ring. This step forms a high-valent Pd(II) intermediate. The next step is transmetalation , where an organoboron reagent (like a boronic acid) transfers its organic group to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic groups on the palladium complex couple to form the new C-C bond, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.

While the chlorobenzoyl moiety is a common site for such reactions, the fluoropyridine ring can also participate. A continuous-flow method for the regioselective arylation of fluoropyridines has been developed involving a three-step sequence of metalation, zincation, and a Negishi cross-coupling, demonstrating the versatility of metal catalysis in functionalizing various parts of the molecule. researchgate.net

| Catalyst/Metal | Reaction Type | Key Mechanistic Steps | Application for Derivatives |

|---|---|---|---|

| Palladium (Pd) | Suzuki, Heck, Sonogashira | Oxidative Addition, Transmetalation, Reductive Elimination | C-C bond formation at the 2-chlorobenzoyl position. |

| Nickel (Ni) | Kumada, Suzuki Coupling | Similar to Palladium, often used for less reactive C-Cl bonds. | Functionalization of the chlorobenzoyl moiety. nih.gov |

| Rhodium (Rh) | N-H Insertion, Sigmatropic Rearrangement | Carbene/Ylide formation, Rearrangement/Insertion. researchgate.net | Synthesis of complex fused systems from pyridine precursors. |

| Copper (Cu) | Ullmann Condensation, C-H Functionalization | Often involves single-electron transfer (SET) or Cu(I)/Cu(III) cycles. | C-N or C-O bond formation. |

Exploration of Radical Pathways in Fluorination and C-H Functionalization

Radical reactions offer powerful and often complementary strategies for the functionalization of heterocyclic compounds like this compound derivatives. These pathways are particularly effective for C-H functionalization, which avoids the need for pre-installed leaving groups.

The Minisci reaction is a classic example, involving the addition of a carbon-centered radical to a protonated (and thus electron-deficient) pyridine ring. nih.gov This method allows for the direct installation of alkyl and acyl groups. The regioselectivity is governed by a combination of steric and electronic factors of both the pyridine substrate and the incoming radical.

More recent advances have enabled highly regioselective radical functionalization even at the typically less reactive meta position of pyridines. One such strategy involves a redox-neutral dearomatization-rearomatization process, which can be used for trifluoromethylation, halogenation, and other modifications without the need for a catalyst. nih.gov C-H fluorination can also be promoted by pyridine N-oxyl radicals, which facilitate the reaction through a single-electron transfer (SET) mechanism, often under mild, aqueous conditions. rsc.org These radical-mediated methods are highly valuable for late-stage functionalization, allowing for the diversification of complex molecules. nih.gov

| Radical Method | Radical Source | Mechanistic Pathway | Typical Application |

|---|---|---|---|

| Minisci Reaction | Peroxides, etc. | Addition of a C-radical to a protonated pyridine ring. nih.gov | C-H Alkylation/Acylation |

| Dearomatization-Rearomatization | Various radical precursors | Redox-neutral process enabling radical or ionic functionalization. nih.gov | meta-C-H Functionalization |

| Photoredox Catalysis | Visible light photocatalyst | Single-Electron Transfer (SET) to generate radical ions. nih.gov | C-H Amination, SNAr of unactivated substrates |

| Pyridine N-Oxyl Promotion | N-Oxyl Radical | SET-promoted C-H abstraction followed by fluorination. rsc.org | C-H Fluorination |

Analysis of Sigmatropic Rearrangements and Cascade Reactions in Fluoropyridine Ring Annulation

Sigmatropic rearrangements and cascade reactions are sophisticated tools for rapidly building molecular complexity, enabling the construction of fused polycyclic systems from relatively simple pyridine precursors.

A sigmatropic rearrangement is a concerted, pericyclic reaction where a sigma bond migrates across a pi-electron system. libretexts.org Well-known examples include the acs.orgacs.org-Claisen and Cope rearrangements. libretexts.orgacs.org In the context of pyridine chemistry, these reactions can be used to construct new rings. For example, a sequential Claisen rearrangement followed by a pyridine hydrotribromide-mediated cyclization has been used to synthesize pyranothiopyran ring systems. acs.orgnih.gov Another innovative approach involves a series of nih.govacs.org-sigmatropic rearrangements on pyridine N-oxides to achieve functionalization at the C3 position. amphoteros.com

Cascade reactions (or tandem reactions) involve two or more sequential transformations that occur in a single pot, minimizing purification steps and improving efficiency. These are particularly powerful for ring annulation, where a new ring is fused onto the starting pyridine core. For instance, a cascade Wolff rearrangement and double N-acylation reaction between α-diazoketones and 2-aminopyridines has been developed to synthesize fused pyrimidinediones. researchgate.net Similarly, acid-triggered cascade cyclizations of enyne systems can lead to the rapid assembly of complex, fused polycyclic products. rsc.org Such strategies could be envisioned for derivatives of this compound to construct novel, complex heterocyclic architectures.

Computational Mechanistic Elucidation of Synthetic Transformations

Computational chemistry, particularly with methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.netnih.gov By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, products, intermediates, and transition states. This information provides deep insights into reaction feasibility, kinetics, and selectivity. nih.gov

For derivatives of this compound, computational studies can clarify several mechanistic questions. For instance, DFT calculations can be used to compare the energy barriers for nucleophilic attack at different positions on the pyridine ring, explaining the observed regioselectivity in SNAr reactions. rsc.org The influence of substituents on the stability of Meisenheimer intermediates can be quantified, rationalizing the enhanced reactivity of fluoropyridines. stackexchange.com

In the study of aryne intermediates, such as 3,4-pyridynes, computational analysis of the "aryne distortion model" has successfully explained why certain substituents direct nucleophilic attack to a specific carbon of the aryne bond. nih.gov Furthermore, advanced techniques like the United Reaction Valley Approach (URVA) allow for the detailed partitioning of a reaction pathway into distinct phases, which can reveal "hidden" transient intermediates and transition states that are not directly observable experimentally but are crucial for a complete mechanistic understanding. nih.gov These computational approaches provide predictive power, guiding the design of new reactions and the synthesis of novel molecular targets. nih.gov

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic properties of a molecule. DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational efficiency in optimizing molecular geometry and calculating electronic and spectroscopic properties. These calculations provide a detailed picture of the molecule's behavior.

Molecular Orbitals and Frontier Orbital Analysis (HOMO-LUMO Gap)

The electronic reactivity and kinetic stability of a molecule are largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com

For this compound, the HOMO is expected to be distributed across the electron-rich regions of the aromatic rings, while the LUMO would likely be centered on the electron-withdrawing carbonyl group and the pyridine ring. A theoretical calculation would provide precise energy values and visualizations of these orbitals.

Illustrative Data: Frontier Orbital Properties

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.9 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference (ELUMO - EHOMO) | 5.4 eV |

Note: The values in this table are illustrative examples of what quantum chemical calculations would produce and are not based on published experimental data for this specific compound.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, the MEP surface would likely show negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group, the nitrogen atom of the pyridine ring, and the fluorine and chlorine atoms. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, specific peaks in the experimental spectra can be assigned to the corresponding functional groups and bond movements (e.g., stretching, bending). Such calculations are crucial for confirming the molecular structure. nih.gov The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum.

Illustrative Data: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm-1) |

|---|---|---|

| C=O Stretch | Carbonyl | ~1670 cm-1 |

| C-N Stretch | Pyridine Ring | ~1350 cm-1 |

| C-F Stretch | Fluoro Group | ~1250 cm-1 |

| C-Cl Stretch | Chloro Group | ~750 cm-1 |

Note: These values are typical for the listed functional groups and serve as illustrative examples.

Conformational Landscape and Energetics

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For this compound, the most significant degree of freedom is the rotation around the single bond connecting the pyridine ring and the carbonyl group. A potential energy surface scan, performed by systematically changing the dihedral angle between the two rings, would identify the lowest-energy (most stable) conformer and any energy barriers to rotation. This information is critical for understanding how the molecule might fit into a biological target's binding site.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. researchgate.net An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation could be used to explore its conformational flexibility in a solvent environment (like water), providing a more realistic understanding of its behavior in a biological context. nih.gov Key outputs from MD simulations include analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which help assess the stability of the molecule and its complexes with target proteins. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction in Preclinical Contexts

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. recentscientific.com This method is essential in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. nih.govmdpi.com

In a preclinical context, this compound could be docked into the active sites of various protein targets to predict its potential biological activity. The process involves placing the flexible ligand into the rigid or flexible binding site of the receptor and using a scoring function to estimate the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Illustrative Data: Molecular Docking Results

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Protein Kinase A | -7.8 | Val56, Leu123, Tyr210 |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Ser353, Tyr385 |

| Carbonic Anhydrase II | -7.2 | His94, Thr199, Pro202 |

Note: This table presents hypothetical docking results to illustrate the type of data generated from such a study.

Computational and Theoretical Insights into this compound: A Molecule of Pharmaceutical Interest

Advanced Spectroscopic and Analytical Characterization of 3 2 Chlorobenzoyl 5 Fluoropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of an organic compound like 3-(2-Chlorobenzoyl)-5-fluoropyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map the hydrogen and carbon framework of a molecule.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound would display distinct signals for each chemically non-equivalent proton. The aromatic region would be complex, showing signals for the seven protons distributed across the two rings.

5-Fluoropyridine Ring: The protons on the pyridine (B92270) ring would appear as multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the benzoyl group. The fluorine atom would introduce characteristic splitting patterns (H-F coupling).

2-Chlorobenzoyl Ring: The four protons on the chlorophenyl ring would exhibit chemical shifts and splitting patterns typical of a substituted benzene (B151609) ring.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: A signal for the ketone (C=O) carbon would be expected at a significantly downfield chemical shift (typically in the 190-200 ppm range).

Aromatic Carbons: Signals for the 11 aromatic carbons would appear in the 110-160 ppm range. The carbons directly bonded to the fluorine and chlorine atoms would show characteristic shifts and coupling (C-F coupling).

A representative data table for a related, simpler compound, 2-chloro-5-fluoropyridine, illustrates the type of information obtained.

Interactive Data Table: Representative ¹H NMR Data for 2-Chloro-5-fluoropyridine chemicalbook.com

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.50-7.65 | m |

| H-4 | 7.80-7.95 | m |

| H-6 | 8.25-8.35 | d |

Note: 'm' denotes multiplet, 'd' denotes doublet. Data is illustrative for a related structure.

Fluorine (¹⁹F) NMR for Fluorine Atom Environment and Position

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound. spectrabase.com ¹⁹F has a 100% natural abundance and a wide chemical shift range, making it an excellent probe. spectrabase.com

The spectrum would show a single resonance, confirming the presence of one fluorine environment. The precise chemical shift of this signal would be indicative of its position on the electron-deficient pyridine ring. Furthermore, this signal would be split by adjacent protons (H-4 and H-6) on the pyridine ring, providing crucial information to confirm the fluorine's position at C-5.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within the 5-fluoropyridine and 2-chlorobenzoyl rings separately, helping to assign the signals for each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This technique would definitively link each proton signal to its corresponding carbon atom, providing a solid foundation for the structural assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is arguably the most powerful tool for connecting the different fragments of the molecule. For this compound, HMBC would show correlations between the protons on the pyridine ring and the carbonyl carbon, and between the protons on the benzoyl ring and the carbonyl carbon, thus confirming the link between the two aromatic rings via the ketone bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected through bonds. NOESY would be instrumental in determining the relative orientation of the two rings around the central carbonyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS analysis of this compound would first involve passing the compound through an HPLC column to purify it from any potential impurities or starting materials. The eluted compound would then enter the mass spectrometer. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. Analysis of fragmentation patterns can provide clues about the structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecule. For this compound (C₁₂H₇ClFNO), HRMS would be used to confirm this exact formula by matching the experimentally measured mass to the calculated theoretical mass, distinguishing it from any other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight and probing the structure of thermally labile molecules. rsc.orgnih.gov In the analysis of this compound, ESI-MS is typically conducted in positive ion mode, where the nitrogen atom of the pyridine ring is readily protonated. This process generates the protonated molecule, denoted as [M+H]⁺.

The high-resolution mass of this ion allows for the confirmation of the elemental composition. Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M+H]⁺ precursor ion, provide valuable structural information through characteristic fragmentation patterns. rsc.orgnih.gov

Key fragmentation pathways for protonated this compound are expected to involve the cleavage of the bond between the carbonyl group and the pyridine ring, or the bond between the carbonyl group and the chlorophenyl ring. This would lead to the formation of several diagnostic product ions. The study of fragmentation reactions is crucial for the structural elucidation of synthetic and natural products. rsc.org

Expected Fragmentation Data in ESI-MS/MS:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [C₁₂H₇Cl FNO + H]⁺ | - |

| [M+H]⁺ | [C₆H₄ClCO]⁺ | C₅H₄FN |

This table represents predicted fragmentation based on the known principles of ESI-MS/MS applied to similar chemical structures. Actual experimental data may vary.

The analysis of these fragmentation patterns allows for the unambiguous identification of the different structural components of the molecule. nih.gov Computational studies can further support the proposed fragmentation pathways and define protonation sites. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as substituted benzoylpyridines and fluorinated aromatic compounds, provides significant insight into its likely solid-state conformation and intermolecular interactions. nih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net

For analogous compounds, the crystal structure is often stabilized by a network of intermolecular interactions. researchgate.net These interactions govern the molecular packing in the crystal lattice. rsc.org In the case of this compound, key expected interactions include:

Hydrogen Bonds: Non-classical hydrogen bonds, such as C-H···O and C-H···N interactions, are anticipated. The carbonyl oxygen and the pyridine nitrogen are likely to act as hydrogen bond acceptors. nih.govmdpi.com For instance, in bis(4-benzoylpyridine-κN)bis(isothiocyanato-κN)bis(methanol-κN)iron(II), complexes are linked by O—H⋯O hydrogen bonds between methanol (B129727) and the carbonyl oxygen of the benzoylpyridine ligand. nih.gov

Halogen Bonding: Interactions involving the chlorine and fluorine atoms (C-Cl···π, C-F···π, C-H···F) can play a significant role in stabilizing the crystal packing. mdpi.com

Illustrative Crystallographic Data for an Analogous Compound: The following table shows crystallographic data for a structurally similar compound, demonstrating the type of information obtained from an X-ray analysis.

| Parameter | Value (for an analogous structure) |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 11.8333 |

| b (Å) | 12.8151 |

| c (Å) | 17.1798 |

| α (°) | 77.317 |

| β (°) | 74.147 |

| γ (°) | 66.493 |

| Volume (ų) | 2280.0 |

Data sourced from a representative structure of a complex organic molecule to illustrate typical parameters. researchgate.net

Hirshfeld surface analysis is another powerful tool used in conjunction with crystallographic data to visualize and quantify intermolecular contacts. cardiff.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the molecular vibrations of a compound. youtube.comyoutube.com The number of vibrational modes can be predicted based on the number of atoms in the molecule (3n-6 for non-linear molecules). youtube.com For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to its constituent parts.

Key Vibrational Modes:

C=O Stretch: A strong, prominent absorption band is expected in the IR spectrum, typically in the range of 1650-1680 cm⁻¹, characteristic of the aryl ketone carbonyl group. nih.gov

Aromatic Ring Vibrations: Both the pyridine and chlorophenyl rings will give rise to a series of bands. C=C and C=N stretching vibrations within the rings typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations above 3000 cm⁻¹ are also expected.

C-F Stretch: The carbon-fluorine bond will produce a strong absorption in the IR spectrum, usually found in the 1000-1400 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear as a band in the lower frequency region of the mid-IR spectrum, typically between 600-800 cm⁻¹.

The combination of IR and Raman spectroscopy provides complementary information. youtube.com While the C=O stretch is strong in the IR, ring breathing modes are often more prominent in the Raman spectrum. Analysis of the spectra of related compounds, like flurazepam which contains a 5-(2-fluorophenyl) moiety, aids in the assignment of specific vibrational features. nih.gov

Predicted Characteristic Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Carbonyl (C=O) Stretch | 1650 - 1680 | IR (Strong) |

| Aromatic C=C / C=N Stretch | 1400 - 1615 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR (Strong) |

This table is a prediction based on established group frequency data from various sources. researchgate.netscribd.cominstanano.comnist.gov

Chromatographic Purity Assessment and Separation Techniques (HPLC, UPLC, GC)

Chromatographic techniques are fundamental for separating components in a mixture and assessing the purity of a compound. nih.gov High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most common methods employed. cdc.gov

High-Performance Liquid Chromatography (HPLC): For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue; this is often mitigated by using a low pH mobile phase (e.g., with formic or phosphoric acid) or by using specialized columns with low silanol (B1196071) activity. chromforum.org Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings show strong absorbance.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm), operating at higher pressures than conventional HPLC. nih.gov This results in significantly faster analysis times, improved resolution, and increased sensitivity, making it a powerful tool for high-throughput purity analysis and impurity profiling. nih.gov

Gas Chromatography (GC): As a volatile to semi-volatile compound, this compound can also be analyzed by GC. cdc.gov The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with GC-MS providing both retention time and mass spectral data for definitive identification. cdc.gov

Typical Chromatographic Conditions for Analysis:

| Parameter | HPLC / UPLC | GC |

|---|---|---|

| Technique | Reversed-Phase | Capillary GC |

| Stationary Phase | C18 (ODS) | Polysiloxane-based (e.g., DB-5) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Inert Carrier Gas (e.g., Helium, Nitrogen) |

| Detector | UV-Vis (e.g., at 254 nm) | FID or MS |

| Column Temp. | Ambient to 40 °C | Temperature Programmed (e.g., 100-280 °C) |

This table outlines typical starting conditions for method development based on general principles for similar analytes. cdc.govsielc.com

Structure Activity Relationship Sar Studies and Molecular Recognition of 3 2 Chlorobenzoyl 5 Fluoropyridine Analogs in Preclinical Research

Exploration of Structural Modifications on Pyridine (B92270) and Benzoyl Moieties and Their Impact on Molecular Recognition

The core structure of 3-(2-Chlorobenzoyl)-5-fluoropyridine consists of a pyridine ring linked to a benzoyl group, both of which are critical for its biological activity. Modifications to these moieties have been a key focus of research to elucidate their roles in molecular recognition.

Research into analogous heterocyclic compounds has shown that the nature of the aromatic rings is crucial for activity. For instance, in studies of TRPV1 antagonists, phenyl C-region derivatives consistently demonstrated better antagonism compared to their corresponding pyridine surrogates, suggesting that the electronic and steric properties of the ring system are finely tuned for optimal target interaction. nih.gov Similarly, for 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which also feature a pyridine-like core, the integrity of the linker between the core and the aryl group is paramount; altering the amide linker resulted in a complete loss of anti-proliferative activity. nih.gov

Modifications to the benzoyl moiety also significantly impact molecular recognition. The substitution pattern on this ring dictates the compound's binding affinity and specificity. In the development of thieno[2,3-b]pyridine (B153569) derivatives, it was found that optimal activity was achieved with di-substitution at specific positions on the aryl ring with bulky, lipophilic groups. nih.gov This indicates the presence of a corresponding hydrophobic pocket in the target protein's binding site. The strategic placement of substituents can enhance van der Waals interactions and tailor the compound's fit within the active site.

Table 1: Impact of Structural Modifications on Biological Activity for Analogous Compounds This table is generated based on findings from related but distinct compound series to illustrate the principles of SAR.

| Compound Series | Structural Modification | Observed Impact on Activity | Reference |

|---|---|---|---|

| TRPV1 Antagonists | Replacement of Phenyl C-region with Pyridine | Decreased antagonist activity | nih.gov |

| Thieno[2,3-b]pyridines | Alteration of amide linker | Complete loss of anti-proliferative activity | nih.gov |

| Thieno[2,3-b]pyridines | Di-substitution with bulky lipophilic groups on aryl ring | Optimal anti-proliferative activity | nih.gov |

Influence of Halogen Substituents on Molecular Interactions and Selectivity

The presence of two different halogen atoms, fluorine and chlorine, on the this compound structure is a defining feature. Halogens can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, through various types of interactions. Studies on other halogenated compounds have shown that the nature of the halogen substituent can significantly alter biological properties, with factors like atomic size and polarity playing key roles. nih.gov For example, in a series of tropane (B1204802) analogues, replacing a fluorine atom with a chlorine atom resulted in slightly reduced binding affinity but maintained high inhibitory potency, demonstrating that subtle halogen changes can fine-tune pharmacological profiles. researchgate.net

The chlorine atom on the 2-position of the benzoyl ring also has a profound effect on the molecule's binding characteristics. Chlorine is larger and more lipophilic than fluorine, contributing significantly to hydrophobic interactions within the binding pocket of a target protein. Research on acrylonitrile (B1666552) derivatives as potential inhibitors of the fat mass and obesity-associated (FTO) protein revealed that a chlorine atom was crucial for strong binding. researchgate.net Molecular modeling and thermodynamic analysis indicated that the primary force driving the interaction between the chlorinated derivative and the FTO protein was hydrophobic in nature. researchgate.net This highlights the importance of the chlorine substituent in anchoring the benzoyl portion of the molecule into a complementary hydrophobic region of the target.

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known crystal structure for a target, ligand-based design principles and pharmacophore modeling are invaluable tools. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond acceptors and donors, hydrophobic centers, and aromatic rings. nih.govnih.gov

By analyzing a series of active compounds, researchers can develop a pharmacophore hypothesis that guides the design of new, potentially more potent analogs. nih.gov For example, a pharmacophore model for inhibitors of the Inositol 1,4,5-trisphosphate receptor (IP₃R) identified the crucial spatial relationships between two hydrogen-bond acceptors, two hydrogen-bond donors, and a hydrophobic group for potent inhibition. nih.gov This model then serves as a 3D query for screening virtual compound libraries to identify novel hits. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies further refine these models by correlating the 3D properties of molecules with their biological activities, identifying regions where bulky groups or specific electronic features are favorable or unfavorable for activity. mdpi.com

Target Identification and Engagement at a Molecular Level

A crucial aspect of preclinical research is identifying the specific biological macromolecule with which a compound interacts to produce its effect. For analogs of this compound, research points towards the inhibition of key enzymes involved in critical cellular processes.

One of the primary targets for compounds with structures related to this compound is Dihydroorotate Dehydrogenase (DHODH). scbt.com DHODH is a mitochondrial enzyme that plays a pivotal role in the de novo pyrimidine (B1678525) biosynthesis pathway. scbt.comnih.gov This pathway is responsible for producing the building blocks of DNA and RNA. scbt.com

Rapidly dividing cells, such as cancer cells, have a high demand for pyrimidines to support their growth and proliferation, making them particularly dependent on the de novo synthesis pathway. nih.gov By inhibiting DHODH, compounds can block the production of pyrimidines, leading to the depletion of essential nucleotides. cancer.gov This disruption of DNA synthesis ultimately causes cell cycle arrest and induces apoptosis (programmed cell death) in susceptible cells. cancer.gov Therefore, DHODH is considered a significant target for the development of anticancer and anti-inflammatory therapies. nih.govcancer.gov A variety of DHODH inhibitors have been investigated, all functioning by blocking this critical enzyme to disrupt pyrimidine production. scbt.commedchemexpress.com

Receptor Binding Interactions (e.g., Acetylcholine-Binding Protein)

The interaction of pyridine-based ligands with receptors is a critical area of investigation for understanding their pharmacological effects. The acetylcholine-binding protein (AChBP), a homolog of the ligand-binding domain of nicotinic acetylcholine (B1216132) receptors (nAChRs), serves as an excellent surrogate for studying these interactions. nih.govresearchgate.net Research on epibatidine (B1211577) derivatives, which share structural motifs with pyridine compounds, has provided significant insights into molecular recognition at the orthosteric binding site of nAChRs. nih.govresearchgate.netnih.gov

Studies using techniques like biolayer interferometry have determined the binding constants of various 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues with AChBP, revealing low-nanomolar affinities. nih.govnih.gov X-ray crystallography of complexes formed between these ligands and AChBP has elucidated the precise molecular interactions. nih.govresearchgate.net These structures show that the ligands occupy the same binding pocket as the endogenous neurotransmitter acetylcholine and the classic agonist nicotine. nih.gov

Key interactions involve residues within several loops (A, B, C from the principal (+) face and D, E, F, G from the complementary (-) face) that constitute the binding site. nih.gov Although the ligands bind to the same general site as agonists, subtle differences in their orientation and the specific residues they contact can rationalize their potent antagonist activity. nih.gov For instance, an oxyanion-binding site formed by highly conserved residues (Lys42, Asp94, Glu170, and Glu210 in AChBP) on the periphery of the main binding site is believed to play a role in ligand interaction and could be a site for allosteric modulation. nih.gov The correlation between the antimigratory activity of certain analogs and their ability to compete for binding to specific proteins further implies that receptor binding is a physiologically relevant mechanism of action. researchgate.net

The structure-activity relationship (SAR) for a series of 1,2,4-triazole (B32235) antagonists against the human A2A adenosine (B11128) receptor (A2AAR) also highlights the importance of specific substitutions. nih.gov For example, modifying substituents on the phenoxy ring of the lead compound resulted in varied binding affinities, demonstrating that even minor structural changes can significantly impact receptor interaction. nih.gov These studies collectively underscore the value of using receptor-binding assays and structural biology to guide the design of potent and selective pyridine-based compounds.

Kinase Inhibition Profiles and Selectivity

The pyridine scaffold is a prominent feature in a multitude of kinase inhibitors developed for various therapeutic areas, particularly oncology. The selectivity of these compounds is a crucial parameter, as off-target inhibition can lead to undesirable effects. Kinase selectivity is often assessed using large panels of kinases, and the results can be quantified by metrics such as the S35 selectivity score, where a lower score indicates higher selectivity. nih.gov

Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives has identified compounds with multi-targeted kinase inhibitory activity. For example, compound 5a from one study showed promising inhibition against Platelet-Derived Growth Factor Receptor β (PDGFRβ), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. nih.gov Similarly, other studies have developed dual EGFR and Aurora Kinase B (AURKB) inhibitors. nih.gov The substitution pattern on the pyridine or fused pyrimidine ring system dramatically influences the kinase inhibitory profile. For instance, within a series of dual EGFR/AURKB inhibitors, compounds 5 , 6 , and 7 shared an identical high selectivity score (S35 = 0.022), yet their primary targets and off-target effects differed significantly at a 1 µM concentration. nih.gov Compound 7 preferentially inhibited EGFR, while compound 6 was more active against AURKB. nih.gov

The development of 2-aminopyridine-based compounds as inhibitors of Activin A receptor type II-like kinase-2 (ALK2) further illustrates these principles. Modifications to the core structure led to compounds with increased potency and selectivity for ALK2 over other related BMP and TGF-β type I receptor kinases. semanticscholar.org A notable finding from this research was that the inhibitors demonstrated consistent binding to both wild-type and various mutant ALK2 proteins, suggesting their potential clinical relevance for diseases driven by these mutations. semanticscholar.org

Molecular docking studies often complement experimental data to explain the observed selectivity. For example, the binding mode of cyanopyridone derivatives 5a and 5e in the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) helped to rationalize their potent inhibitory activity. mdpi.com These studies reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-kinase complex, providing a roadmap for future optimization. mdpi.commdpi.com

Table 1: Kinase Inhibition Profile of Select Pyridine Analogs

| Compound | Target Kinase(s) | Activity/Selectivity | Reference |

|---|---|---|---|

| Compound 7 | EGFR, AURKB | Preferential EGFR binding (80% at 1µM); S35 Score = 0.022. nih.gov | nih.gov |

| Compound 6 | AURKB, EGFR | Preferential AURKB binding (85% at 1µM); S35 Score = 0.022. nih.gov | nih.gov |

| Compound 5a | PDGFRβ, EGFR, CDK4/cyclin D1 | Potent anticancer activity (IC50: 0.3 µM vs HepG-2). nih.gov | nih.gov |

| Compound 5e | VEGFR-2, HER-2 | IC50 = 1.39 µM (vs MCF-7); IC50 = 31.5 nM (VEGFR-2); IC50 = 59.4 nM (HER-2). mdpi.com | mdpi.com |

| Compound 10 (LDN-214117) | ALK2 | Potent and highly selective for ALK2. semanticscholar.org | semanticscholar.org |

Investigation of Preclinical Biological Properties in Molecular and Cellular Models

Assessment of Antimicrobial and Antifungal Properties

Pyridine derivatives represent a significant class of heterocyclic compounds investigated for their antimicrobial and antifungal potential. nih.govscilit.com Numerous studies have demonstrated that molecules incorporating the pyridine nucleus exhibit a broad spectrum of activity against various pathogens.

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed potent activity against Gram-positive bacteria, including drug-sensitive and drug-resistant strains. nih.gov Notably, compound 7j from this series displayed an eight-fold stronger inhibitory effect against Staphylococcus aureus than the clinically used antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov Further investigations revealed these compounds could also hamper the formation of bacterial biofilms. nih.gov

Other research has focused on hybrid molecules. Pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety were synthesized, with nearly half of the compounds showing moderate to high antibacterial activity. nih.gov The 4-F substituted compound 17d was twice as active as the control drug gatifloxacin (B573) (MIC = 0.5 µg/mL). nih.gov Against the fungus Candida albicans (ATCC 9763), compounds 17a and 17d showed activity equivalent to fluconazole (B54011) (MIC = 8 µg/mL). nih.gov

The antimicrobial activity of pyridinium (B92312) salts is influenced by factors such as the length of the alkyl chain attached to the pyridinium nitrogen. mdpi.com Studies have shown that these compounds are generally more effective against Gram-positive bacteria like S. aureus than Gram-negative bacteria such as Pseudomonas aeruginosa. mdpi.com This difference in activity is often attributed to the structural variations in the bacterial cell wall.

Table 2: Antimicrobial and Antifungal Activity of Select Pyridine Derivatives

| Compound/Series | Target Organism(s) | Key Finding (MIC) | Reference |

|---|---|---|---|

| Compound 7j | Gram-positive bacteria (e.g., S. aureus) | MIC = 0.25 µg/mL | nih.gov |

| Compound 17d | S. aureus | MIC = 0.5 µg/mL | nih.gov |

| Compounds 17a, 17d | C. albicans ATCC 9763 | MIC = 8 µg/mL | nih.gov |

| Compounds 2d, 3d, 4d | S. aureus | Found to be as effective as ceftazidime. mdpi.com | mdpi.com |

| Dodecanoic acid derivatives 1-3 | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good antibacterial and antifungal activity. nih.gov | nih.gov |

Evaluation of Antituberculosis Potential in Mycobacterial Assays

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the discovery of new therapeutic agents. Pyridine-containing scaffolds are actively being explored as a source of novel anti-TB drugs. derpharmachemica.com

Phenotypic screening of compound libraries has identified pyridine carboxamide derivatives as promising hits. nih.govasm.org The derivative MMV687254 was found to be specifically active against M. tuberculosis and Mycobacterium bovis BCG, while being inactive against a panel of other bacterial pathogens. nih.govasm.org Mechanistic studies revealed that MMV687254 is a prodrug that requires activation by the mycobacterial amidase, AmiC. nih.govasm.org Interestingly, while it acts as a bacteriostatic agent in liquid culture, it becomes bactericidal inside infected macrophages, where it also induces autophagy. nih.govasm.org Subsequent structure-activity relationship (SAR) studies led to the identification of an optimized lead compound with activity against drug-resistant Mtb clinical strains and efficacy in a chronic mouse model of infection. nih.gov

Other studies have focused on 2,4-disubstituted pyridine derivatives, which demonstrated significant bactericidal activity against M. tuberculosis residing within human macrophages and against biofilm-forming tubercle bacilli. nih.govfrontiersin.org Resistance to these compounds was linked to mutations in the mmpR5 gene, which encodes a transcriptional repressor for an efflux pump. nih.gov

A series of 3,5-disubstituted-1,2,4-oxadiazole derivatives, which can be considered bioisosteres of pyridine systems, were tested against H37Rv, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. nih.gov Compound 3a , featuring a para-trifluorophenyl substituted oxadiazole, showed excellent activity against the susceptible H37Rv strain (MIC = 8 µg/mL) and the MDR-MTB strain (MIC = 16 µg/mL). nih.gov

Table 3: Antitubercular Activity of Select Pyridine Analogs and Related Compounds

| Compound/Series | Mtb Strain(s) | Activity (MIC) / Mechanism | Reference |

|---|---|---|---|

| MMV687254 | M. tuberculosis, M. bovis BCG | Bacteriostatic in culture, bactericidal in macrophages; prodrug activated by AmiC. nih.govasm.org | nih.govasm.org |

| 2,4-disubstituted pyridines (11, 15) | Intracellular & biofilm Mtb | Significant bactericidal activity. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Compound 3a (oxadiazole) | H37Rv, MDR-MTB | MIC = 8 µg/mL (H37Rv); MIC = 16 µg/mL (MDR). nih.gov | nih.gov |

| Pyrimidine analog (Compound 3) | M. tuberculosis H37Ra | 99% inhibition at 200 µg/mL. mdpi.com | mdpi.com |

Assessment of Antimalarial Efficacy in Parasite Models

The rise of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, drives the urgent need for new antimalarial compounds. nih.govmmv.org Pyridine-containing molecules have emerged as a promising class of agents with potent antiplasmodial activity. nih.gov

Several pyridine derivatives have demonstrated significant efficacy in both in vitro and in vivo models. In one study, two series of pyridine derivatives were evaluated in a 4-day suppressive test against Plasmodium berghei in mice. tandfonline.com Compounds 2a , 2g , and 2h inhibited parasite multiplication by 90%, 91%, and 80%, respectively. tandfonline.com Furthermore, when tested in vitro against a chloroquine-resistant P. falciparum strain, compound 2g showed a promising IC50 value of 0.0402 µM. tandfonline.com Another study identified thiopicolinamide 13i as having submicromolar activity (IC50 = 142 nM) against P. falciparum with low toxicity to human cells. nih.gov This compound was equally effective against chloroquine-sensitive and -resistant parasites and appears to have a novel mechanism of action, as it did not inhibit hemozoin formation. nih.gov

The enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a validated target for antimalarial drugs. Novel pyridine-containing derivatives of the DXR inhibitor fosmidomycin (B1218577) have been designed and synthesized. nih.gov These compounds were found to be highly potent inhibitors of P. falciparum DXR, with Ki values as low as 1.9–13 nM, and effectively blocked the proliferation of multidrug-resistant P. falciparum with EC50 values as low as 170 nM. nih.gov Crystallographic studies revealed that the pyridine group engages in favorable hydrogen bonding and hydrophobic interactions within the enzyme's active site, accounting for the enhanced activity. nih.gov

Hybrid molecules containing a pyridine pharmacophore have also been explored. Emoquine-1, a hybrid compound, has shown high activity against multidrug-resistant Plasmodium lab strains and field isolates, including quiescent forms of artemisinin-resistant parasites, and is curative in a mouse malaria model. nih.gov

Table 4: Antimalarial Efficacy of Select Pyridine-Containing Compounds

| Compound | Parasite Strain(s) | Activity (IC50/EC50) | Putative Target/Mechanism | Reference |

|---|---|---|---|---|

| Compound 2g | P. falciparum (CQ-resistant) | IC50 = 0.0402 µM | Dihydrofolate reductase (DHFR) inhibition suggested by docking. tandfonline.com | tandfonline.com |

| Thiopicolinamide 13i | P. falciparum | IC50 = 142 nM | Novel mechanism, does not inhibit hemozoin formation. nih.gov | nih.gov |

| Pyridine-fosmidomycin derivative 5p | P. falciparum (multidrug-resistant) | EC50 = 170 nM | Inhibition of P. falciparum DXR (Ki = 1.9 nM). nih.gov | nih.gov |

| Emoquine-1 | Multidrug-resistant P. falciparum | High activity against resistant and quiescent parasites. nih.gov | Dual mode of action targeting heme. nih.gov | nih.gov |

| Phthalimide derivative 10 | P. falciparum (sensitive & resistant) | IC50 = 4.2 µM | Inhibition of cytochrome bc1 complex. acs.org | acs.org |

Exploration of Anticancer Potential and Underlying Molecular Mechanisms

The pyridine ring and its fused heterocyclic variants, such as pyrido[2,3-d]pyrimidines, are integral scaffolds in the design of novel anticancer agents. These compounds have demonstrated antiproliferative activity against a wide spectrum of cancer cell lines through various molecular mechanisms.

Derivatives of pyrido[2,3-d]pyrimidine have been evaluated for their in vitro anticancer activity against panels of human cancer cell lines, including hepatic (HepG-2), prostate (PC-3), colon (HCT-116), breast (MCF-7), and lung (A-549) cancers. nih.gov In one such study, compound 5a exhibited potent activity against HepG-2, PC-3, and HCT-116 cells, with IC50 values of 0.3, 6.6, and 7 µM, respectively, proving more potent than the standard drug doxorubicin (B1662922) in some cases. nih.gov The mechanism for these compounds is often linked to the inhibition of critical protein kinases involved in cell signaling and proliferation, such as EGFR, VEGFR, and CDKs. nih.govmdpi.com

Halogenated pyrrolo[3,2-d]pyrimidines have also been identified as potent antiproliferative agents, with IC50 values in the low micromolar to nanomolar range. nih.gov For example, initial screening of compounds 5-7 from this class against six cancer cell lines revealed IC50 values as low as 0.014 µM, with particularly strong activity against MIA Pa-Ca-2 pancreatic cancer cells. nih.gov Mechanistic studies suggest these compounds can cause cell cycle arrest in the G2/M phase. nih.gov

Newly synthesized 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety, designed as potential topoisomerase II (Topo II) inhibitors, have also been investigated. mdpi.com Compound BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) showed superior antitumor activity compared to doxorubicin, with higher cytotoxicity towards MCF-7 cancer cells and lower toxicity to healthy MCF10A cells. mdpi.com Molecular docking and fluorescence spectroscopy studies supported its ability to bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com

Table 5: Anticancer Activity of Select Pyridine Analogs and Related Scaffolds

| Compound | Cancer Cell Line(s) | Activity (IC50) | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Pyridopyrimidine 5a | HepG-2, PC-3, HCT-116 | 0.3 µM, 6.6 µM, 7 µM, respectively | Multi-targeted kinase inhibition (PDGFRβ, EGFR, CDK4/cyclin D1). nih.gov | nih.gov |

| Cyanopyridone 5e | MCF-7 (Breast) | 1.39 µM | Dual VEGFR-2/HER-2 inhibition. mdpi.com | mdpi.com |

| Halogenated pyrrolopyrimidine | MIA Pa-Ca-2 (Pancreatic) | As low as 0.014 µM | G2/M cell cycle arrest. nih.gov | nih.gov |

| Benzothiazine BS230 | MCF-7 (Breast) | More potent than doxorubicin | DNA minor groove binding and Topo II inhibition. mdpi.com | mdpi.com |

| Triazolopyrimidine 1-4 | A549 (Lung), MCF-7 (Breast) | Showed potential anticancer effect comparable to doxorubicin. researchgate.net | Inhibition of cell proliferation. researchgate.net | researchgate.net |

Metabolic Pathways and Biotransformation Studies (Preclinical)

The metabolic fate of a xenobiotic is a critical determinant of its pharmacological profile and residence time in the body. In preclinical research, understanding the biotransformation of a compound like this compound is essential for predicting its efficacy and potential interactions. While specific metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic pathways can be inferred from studies on structurally related analogs, including benzoylpyridines, chlorinated pyridines, and fluorinated aromatic compounds. The primary routes of metabolism for such compounds are anticipated to involve oxidation, reduction, and conjugation reactions, predominantly mediated by the cytochrome P450 (CYP) enzyme system.

Preclinical in vitro studies using liver microsomes are instrumental in elucidating the primary metabolic pathways. For compounds structurally similar to this compound, the main metabolic transformations observed involve the benzoyl and pyridine moieties. For instance, studies on 3-benzoylpyridine (B1664120) have shown that it is rapidly metabolized in rat liver preparations. nih.govtandfonline.com The principal metabolic reactions include the reduction of the ketone group to a secondary alcohol, forming 3-(α-hydroxybenzyl)pyridine, and N-oxidation of the pyridine ring to yield 3-benzoylpyridine-N-oxide. nih.govtandfonline.com Further metabolism can lead to the formation of 3-(α-hydroxybenzyl)pyridine-N-oxide. nih.gov

The presence of halogen atoms, such as chlorine and fluorine, on the aromatic rings of this compound is expected to influence its metabolic profile. The chlorine atom on the benzoyl ring may undergo metabolic processing, although dehalogenation of chlorinated aromatic compounds can be a slower process. The fluorine atom on the pyridine ring is generally considered to enhance metabolic stability by blocking sites susceptible to hydroxylation by cytochrome P450 enzymes. nih.govdoi.orgresearchgate.net However, metabolism can still occur at positions adjacent to the fluorine atom or, in some cases, involve the fluorine-substituted carbon itself. nih.gov

The cytochrome P450 superfamily of enzymes, particularly isoforms like CYP3A4, are known to be key players in the metabolism of many pyridine-containing drugs. nih.govnih.gov It is highly probable that these enzymes are also involved in the biotransformation of this compound and its analogs. The initial oxidative and reductive metabolites can subsequently undergo phase II conjugation reactions, such as glucuronidation of hydroxylated metabolites, to facilitate their excretion from the body. nih.gov

Based on the metabolic pathways of analogous compounds, the following table outlines the potential metabolites of this compound that could be identified in preclinical in vitro and in vivo studies.

Table 1: Potential Metabolic Pathways and Metabolites of this compound in Preclinical Studies

| Metabolic Reaction | Potential Metabolite Name | Description of Transformation |

| Reduction | 3-(2-Chloro-α-hydroxybenzyl)-5-fluoropyridine | Reduction of the ketone group in the benzoyl moiety to a secondary alcohol. |

| Oxidation | This compound-N-oxide | Oxidation of the nitrogen atom in the pyridine ring. |

| Hydroxylation | Hydroxylated derivatives | Introduction of a hydroxyl group on the benzoyl or pyridine ring at various positions. |

| Combined Oxidation and Reduction | 3-(2-Chloro-α-hydroxybenzyl)-5-fluoropyridine-N-oxide | Both reduction of the ketone and N-oxidation of the pyridine ring have occurred. |

| Dehalogenation | Defluorinated or Dechlorinated derivatives | Removal of the fluorine or chlorine atom, which may be followed by further oxidation. |

| Conjugation | Glucuronide or Sulfate conjugates | Phase II conjugation of hydroxylated metabolites to increase water solubility for excretion. |